molecular formula C21H22N2O4S2 B2369197 (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396771-98-4

(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No. B2369197
CAS RN: 1396771-98-4
M. Wt: 430.54
InChI Key: FRQHYNAEKINSBE-UHFFFAOYSA-N
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Description

The compound (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have diverse biological activities .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antibacterial and Antitumor Activity

A significant application of compounds similar to (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is in the area of antibacterial and antitumor activity. Compounds with thiazole and azetidine structures have been synthesized and shown to exhibit potential as antibacterial agents. For instance, Landage et al. (2019) synthesized a series of thiazolyl pyrazole and benzoxazole compounds, demonstrating antibacterial activities (Landage, Thube, & Karale, 2019). Similarly, compounds with azetidinone structure have shown promising results in antimicrobial screening, as reported by Kumar et al. (2012) (Kumar, Meenakshi, Kumar, & Kumar, 2012). Furthermore, Bhole and Bhusari (2011) synthesized thiazol-3-yl methanone derivatives with inhibitory effects on cancer cell lines, indicating potential antitumor properties (Bhole & Bhusari, 2011).

Structural and Spectral Characterization

Research into similar compounds includes structural and spectral characterization using techniques like Density Functional Theory (DFT) calculations and molecular docking studies. Shahana and Yardily (2020) performed such studies on thiazol-5-yl)(thiophene-2-yl)methanone compounds, contributing to the understanding of their structural properties and antibacterial activity (Shahana & Yardily, 2020).

Antiproliferative Screening

Another research focus is the synthesis of thiazole compounds with potential antiproliferative activities against cancer cells. Sonar et al. (2020) synthesized a new series of thiazole compounds and tested their anticancer activity against breast cancer cells, highlighting their potential in cancer therapy (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).

Metabolism and Pharmacological Evaluation

Studies also focus on the metabolism and pharmacological evaluation of these compounds. For instance, the metabolism of AZD1979, a compound with a structure similar to (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone, has been studied, revealing insights into glutathione-related metabolites and their formation pathways (Li, Grönberg, Bangur, Hayes, Castagnoli, & Weidolf, 2019).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the known antibacterial activity of similar compounds , it could be interesting to investigate its potential as an antibacterial agent.

properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(4-propan-2-ylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-9-7-15(8-10-17)20(24)23-11-16(12-23)27-21-22-19-14(3)5-4-6-18(19)28-21/h4-10,13,16H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQHYNAEKINSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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